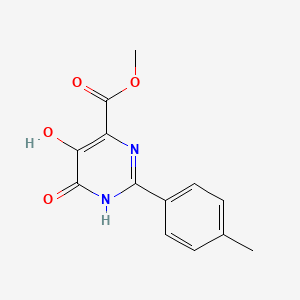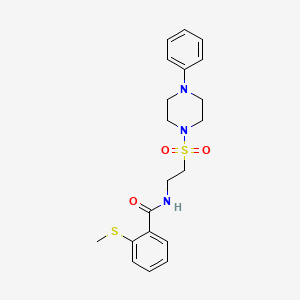
2-methoxy-4,5-dimethyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4,5-dimethyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H28N2O5S3 and its molecular weight is 472.63. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-4,5-dimethyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-4,5-dimethyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The compound has shown promising applications in photodynamic therapy (PDT) for cancer treatment. Studies have synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including compounds similar to the one . These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitizers in PDT, indicating a potential for effective cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Polymerization Catalysts
Derivatives of benzenesulfonamide have been used as catalysts in the copolymerization of acrylates with ethene. Research involving phosphine catalysts based on benzenesulfonic acid derivatives demonstrates their capability to homopolymerize ethylene and copolymerize ethylene with acrylates. This suggests potential industrial applications in creating high molecular weight polymers with high yields and comonomer incorporations, indicating a broad range of material science applications (Skupov et al., 2007).
Antibacterial Applications
Studies on N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides have reported their potential as antibacterial agents. A new series of benzenesulfonamides derived from N-sulfonation exhibited biofilm inhibitory action against Escherichia coli. These findings highlight the compound's potential in developing therapeutic agents with less cytotoxicity and effective antibacterial properties (Abbasi et al., 2019).
Corrosion Inhibition
Piperidine derivatives, including those structurally related to the compound , have been evaluated for their corrosion inhibition efficiencies on iron. Quantum chemical calculations and molecular dynamics simulations suggest these compounds exhibit significant adsorption and corrosion inhibition properties. This research points towards applications in corrosion prevention in industrial settings, offering a route to enhance material longevity and integrity (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S3/c1-15-13-18(27-3)19(14-16(15)2)29(23,24)21-10-9-17-7-4-5-11-22(17)30(25,26)20-8-6-12-28-20/h6,8,12-14,17,21H,4-5,7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWXDDBWKCFYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4,5-dimethyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2536503.png)
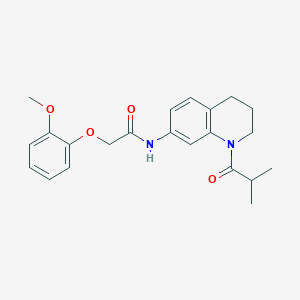
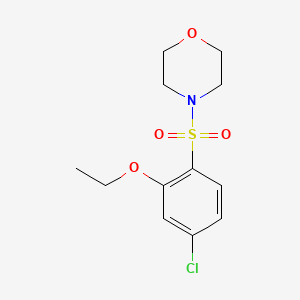
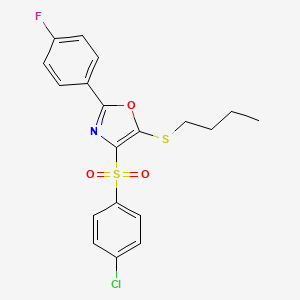
![3-(3-Chlorophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2536511.png)
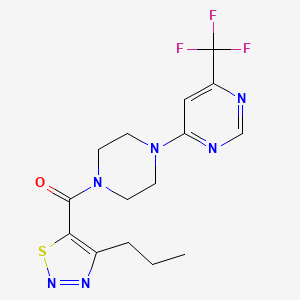

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B2536514.png)
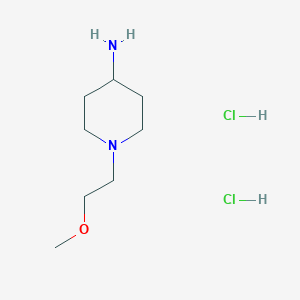
![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)
![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2536517.png)

